5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
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This involves the study of the compound’s molecular structure, including its stereochemistry, functional groups, and any other significant structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Novel Druglike Inhibitors Development
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is utilized in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), which are important in cancer therapy. A study by Safrygin et al. (2021) focused on synthesizing a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, leading to the identification of a lead compound for preclinical development. This compound demonstrated advantages over approved PARP1 inhibitors in terms of molecular weight, hydrophilicity, and stability (Safrygin et al., 2021).
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles, significant in pharmaceutical and agrochemical industries, are synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, as reported by Wu et al. (2017). This method efficiently synthesizes 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones (Wu et al., 2017).
Synthesis of Tetrahydroisoquinoline Derivatives
Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which is a key intermediate in various transformations. This compound can be used as a building block in the synthesis of potential central nervous system drug candidates (Hargitai et al., 2018).
Synthesis of Fluorinated Isoquinolines
Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. This one-pot reaction provides an efficient method for synthesizing these compounds (Liu et al., 2013).
Antiproliferative Activity in Cancer Therapy
Elhemely et al. (2022) investigated meta-substituted 3-arylisoquinolinones, identifying compounds with substantial cytotoxicity in various cancer cell lines. These compounds interact with microtubules, highlighting their potential in cancer therapy (Elhemely et al., 2022).
PET Imaging of Neurofibrillary Tangles
Collier et al. (2017) reported on the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of human neurofibrillary tangles. This compound is significant in the detection of aggregated tau protein, relevant in neurodegenerative diseases (Collier et al., 2017).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity levels, and any other potential hazards.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593268 | |
Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
230301-83-4 | |
Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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